An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trinitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2,3-trinitrobenzene. Due to its nature as a less common isomer of trinitrobenzene, publicly available experimental data is limited. This document compiles the available information and provides context based on related compounds where direct data is unavailable.
Core Chemical Properties
1,2,3-Trinitrobenzene, with the chemical formula C₆H₃N₃O₆, is an aromatic compound and a member of the trinitrobenzene isomers.[1] It is a solid at room temperature.[2]
Data Presentation: Physical and Chemical Properties
The quantitative data for 1,2,3-trinitrobenzene is summarized in the table below. For comparison, data for the more extensively studied isomer, 1,3,5-trinitrobenzene (B165232), is also included where available.
| Property | 1,2,3-Trinitrobenzene | 1,3,5-Trinitrobenzene |
| Molecular Formula | C₆H₃N₃O₆[1] | C₆H₃N₃O₆[3] |
| Molar Mass | 213.10 g/mol [1] | 213.105 g·mol−1[3] |
| CAS Number | 603-13-4[1] | 99-35-4[3] |
| Appearance | Solid[2] | Pale yellow solid[3] |
| Melting Point | 128 °C[2] | 123.2 °C[3] |
| Boiling Point | Data not available | 315 °C[3] |
| Density | Data not available | 1.76 g/cm³[3] |
| Solubility in Water | Data not available | 330 mg/L[3] |
| Topological Polar Surface Area | 137 Ų (Computed)[1] | 137 Ų (Computed) |
Spectroscopic and Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A predicted ¹H NMR spectrum for 1,2,3-trinitrobenzene is available.[4] Due to the molecule's asymmetry, the spectrum is expected to show a complex splitting pattern for the aromatic protons. In contrast, the highly symmetric 1,3,5-trinitrobenzene would exhibit a single peak for its three equivalent aromatic protons. The predicted spectrum can serve as a reference for experimental verification.
Infrared (IR) Spectroscopy
Experimental IR spectra for 1,2,3-trinitrobenzene are not available in the searched databases. However, the spectrum is expected to show characteristic peaks for the following functional groups:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
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Asymmetric NO₂ stretching: Typically in the range of 1500-1560 cm⁻¹
-
Symmetric NO₂ stretching: Typically in the range of 1335-1370 cm⁻¹
-
Aromatic C=C stretching: In the fingerprint region, typically around 1400-1600 cm⁻¹
Crystal Structure
Specific crystallographic data for 1,2,3-trinitrobenzene could not be located. The crystal structure of the related 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) has been determined and reveals significant rotation of the nitro groups out of the benzene (B151609) ring plane.[5] It is plausible that steric hindrance between the adjacent nitro groups in 1,2,3-trinitrobenzene would also lead to a non-planar conformation.
Experimental Protocols
Synthesis of 1,2,3-Trinitrobenzene
Proposed Experimental Protocol:
-
Nitrating Mixture Preparation: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask, maintaining a low temperature using an ice bath.
-
Nitration Reaction: Slowly add 1,2-dinitrobenzene (B166439) to the cooled nitrating mixture with constant stirring. The temperature should be carefully controlled to prevent runaway reactions.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the crude 1,2,3-trinitrobenzene to precipitate.
-
Purification: The crude product can be collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.
Caution: The synthesis of trinitroaromatic compounds is hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Reactivity and Hazards
As a highly nitrated aromatic compound, 1,2,3-trinitrobenzene is expected to be a high explosive, sensitive to heat and shock.[8] Aromatic nitro compounds can act as strong oxidizing agents and may react vigorously with reducing agents.[9]
Biological Activity and Degradation
There is a lack of specific toxicological and environmental fate data for 1,2,3-trinitrobenzene. However, nitroaromatic compounds, in general, are known to have toxic effects. For instance, exposure to trinitrobenzene can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[8]
The microbial degradation of other nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) and 1,3,5-trinitrobenzene has been studied.[10][11] These pathways often involve the reduction of the nitro groups to amino groups and subsequent ring cleavage. It is plausible that 1,2,3-trinitrobenzene could be degraded by similar microbial pathways.
Visualizations
Conceptual Workflow for Synthesis and Characterization
Caption: Conceptual workflow for the synthesis and characterization of 1,2,3-Trinitrobenzene.
Generalized Microbial Degradation Pathway
Caption: Generalized microbial degradation pathway for trinitroaromatic compounds.
References
- 1. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-trinitrobenzene [stenutz.eu]
- 3. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. journals.iucr.org [journals.iucr.org]
- 6. youtube.com [youtube.com]
- 7. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. 1,3,5-TRINITROBENZENE | 99-35-4 [chemicalbook.com]
- 10. TNT - Wikipedia [en.wikipedia.org]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
